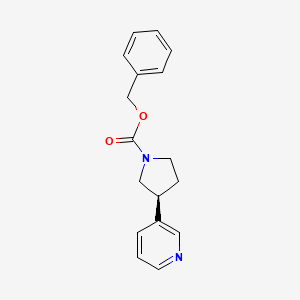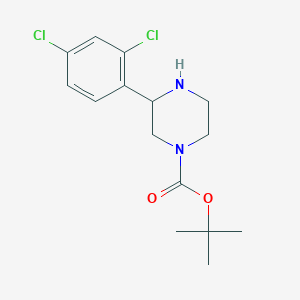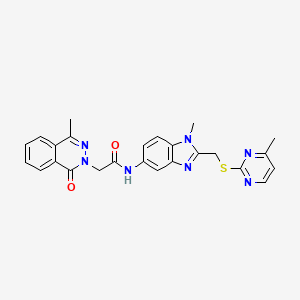
Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminomethylphenylmethanol with methyl isothiocyanate to form the desired carbamate . The reaction is usually carried out in the presence of a catalyst such as tin or indium triflate, which facilitates the formation of the carbamate bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: A related compound with similar structural features and applications in pest control.
Formetanate: Another carbamate compound used as an insecticide.
Uniqueness
Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1129683-92-6 |
|---|---|
Molekularformel |
C20H17N3O4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
phenyl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate |
InChI |
InChI=1S/C20H17N3O4/c1-21-19(24)18-13-17(11-12-22-18)26-16-9-7-14(8-10-16)23-20(25)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,24)(H,23,25) |
InChI-Schlüssel |
QYQPSCLWSBHVBM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine](/img/structure/B12638209.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)

![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)


![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)

![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)



![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
